molecular formula C15H22N2O4S B6714274 N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide

N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide

Cat. No.: B6714274
M. Wt: 326.4 g/mol
InChI Key: LTKFXKUTBWRTJD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide is a complex organic compound characterized by its unique structure, which includes a hydroxy-methylphenyl group, a pyrrolidinylsulfonyl group, and a butanamide backbone

Properties

IUPAC Name

N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-6-4-7-13(18)15(12)16-14(19)8-5-11-22(20,21)17-9-2-3-10-17/h4,6-7,18H,2-3,5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKFXKUTBWRTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)CCCS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide typically involves multiple steps:

    Formation of the Hydroxy-Methylphenyl Intermediate: This step involves the hydroxylation and methylation of a phenyl ring. Common reagents include hydroxylating agents like hydrogen peroxide and methylating agents such as methyl iodide.

    Synthesis of the Pyrrolidinylsulfonyl Intermediate: This involves the reaction of pyrrolidine with sulfonyl chloride under basic conditions to form the pyrrolidinylsulfonyl group.

    Coupling Reaction: The final step is the coupling of the hydroxy-methylphenyl intermediate with the pyrrolidinylsulfonyl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like alkyl halides for ether formation or acyl chlorides for ester formation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

This compound may serve as a ligand in biochemical assays, helping to study protein-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In material science, this compound could be used in the synthesis of polymers or as an additive to enhance the properties of materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide exerts its effects depends on its interaction with molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The pyrrolidinyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide
  • N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide

Uniqueness

N-(2-hydroxy-6-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds lacking these substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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